molecular formula C16H24N2O5S B4705153 N-[4,5-dimethoxy-2-(piperidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide

N-[4,5-dimethoxy-2-(piperidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide

Cat. No.: B4705153
M. Wt: 356.4 g/mol
InChI Key: FUODKTKHJDMHDX-UHFFFAOYSA-N
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Description

N-[4,5-dimethoxy-2-(piperidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide is a complex organic compound with a unique structure that includes a piperidine ring, methanesulfonamide group, and dimethoxyphenyl moiety

Properties

IUPAC Name

N-[4,5-dimethoxy-2-(piperidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-17(24(4,20)21)13-11-15(23-3)14(22-2)10-12(13)16(19)18-8-6-5-7-9-18/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUODKTKHJDMHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1C(=O)N2CCCCC2)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethoxy-2-(piperidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide typically involves multiple steps, starting with the preparation of the core phenyl structure, followed by the introduction of the piperidine and methanesulfonamide groups. Common synthetic routes include:

    Formation of the Dimethoxyphenyl Core: This step involves the methoxylation of a phenyl ring, typically using methanol and a suitable catalyst.

    Introduction of the Piperidine Group: The piperidine ring is introduced through a nucleophilic substitution reaction, often using piperidine and a suitable leaving group on the phenyl ring.

    Attachment of the Methanesulfonamide Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethoxy-2-(piperidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4,5-dimethoxy-2-(piperidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[4,5-dimethoxy-2-(piperidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-{4,5-Dimethoxy-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide: This compound has a similar structure but includes a piperazinyl group instead of a piperidine group.

    N-(butan-2-yl)-2-(6,7-dimethoxy-2,4-dioxo-3-{methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide: This compound has a different core structure but shares the dimethoxyphenyl moiety.

Uniqueness

N-[4,5-dimethoxy-2-(piperidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4,5-dimethoxy-2-(piperidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide
Reactant of Route 2
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N-[4,5-dimethoxy-2-(piperidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide

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